N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC19979889
Molecular Formula: C20H26N4O2
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O2 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H26N4O2/c1-26-19-4-2-18(3-5-19)16-22-20(25)24-14-12-23(13-15-24)11-8-17-6-9-21-10-7-17/h2-7,9-10H,8,11-16H2,1H3,(H,22,25) |
| Standard InChI Key | LVLNIGBCPVUKTN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide (molecular formula: ) features a piperazine core substituted with a carboxamide group at the 1-position. The carboxamide nitrogen is further bonded to a 4-methoxybenzyl moiety, while the 4-position of the piperazine ring is linked to a 2-(pyridin-4-yl)ethyl chain. This arrangement confers both hydrophobic (methoxybenzyl) and hydrophilic (pyridinyl) regions, enabling interactions with diverse biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.4 g/mol |
| Molecular Formula | |
| CAS Number | Not publicly disclosed |
| Solubility | Data limited; likely soluble in DMSO |
The methoxy group on the benzyl ring enhances lipid solubility, potentially improving membrane permeability, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-methoxybenzyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide involves multi-step organic reactions, typically starting with the formation of the piperazine-carboxamide backbone. A common approach includes:
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Nucleophilic Substitution: Reacting piperazine with a chloroethylpyridine derivative to introduce the pyridinyl ethyl chain.
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Reductive Amination: Coupling the intermediate with 4-methoxybenzylamine using carbodiimide-based coupling agents.
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Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity, critical for biological assays.
Industrial Scalability
While laboratory-scale synthesis is well-documented, industrial production requires optimization of reaction conditions (e.g., temperature, solvent selection) to maximize yield. Alternative routes employing microwave-assisted synthesis or flow chemistry may reduce reaction times and improve scalability.
Mechanism of Action and Biological Activity
Enzyme Inhibition
The compound exhibits dual inhibitory activity against two cytochrome P450 enzymes in Leishmania:
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CYP51: A sterol 14α-demethylase essential for ergosterol biosynthesis.
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CYP5122A1: A sterol C4-methyl oxidase involved in demethylation at the 4-position .
Table 2: Enzyme Inhibition Profiles
| Enzyme | IC₅₀ (µM) | Biological Impact |
|---|---|---|
| CYP51 | 0.8–1.2 | Disrupts membrane integrity in parasites |
| CYP5122A1 | ≤1.0 | Accumulates toxic 4-methylated sterols |
Inhibition of these enzymes depletes ergosterol, a vital membrane component in Leishmania, leading to cell lysis .
Antiparasitic Efficacy
In vitro studies demonstrate moderate activity against L. donovani promastigotes (EC₅₀: 2–5 µM), with reduced cytotoxicity toward mammalian J774 macrophages (EC₅₀: >10 µM) . This selectivity is attributed to structural differences between parasitic and human sterol biosynthesis enzymes.
Comparative Analysis with Related Compounds
N-(4-Chlorophenyl)-4-(2-Methylpropyl)piperazine-1-carboxamide
This analog (molecular weight: 295.81 g/mol) replaces the methoxybenzyl and pyridinyl groups with chlorophenyl and isobutyl substituents. While it inhibits CYP51 (IC₅₀: 1.5 µM), it shows negligible activity against CYP5122A1, highlighting the critical role of the pyridinyl ethyl moiety in dual-enzyme targeting .
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